BenchChemオンラインストアへようこそ!

(2R,3S)-Methyl3-amino-2-hydroxybutanoate

Renin inhibitor Cyclohexylnorstatine Stereospecific synthesis

(2R,3S)-Methyl 3-amino-2-hydroxybutanoate (CAS 777048-08-5) is a chiral β-hydroxy-α-amino acid methyl ester with the molecular formula C₅H₁₁NO₃ and a molecular weight of 133.15 g/mol. This compound bears two adjacent stereogenic centers at the C2 (R) and C3 (S) positions and serves as a protected, carboxyl-activated derivative of D-threonine.

Molecular Formula C5H11NO3
Molecular Weight 133.15 g/mol
Cat. No. B13152124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,3S)-Methyl3-amino-2-hydroxybutanoate
Molecular FormulaC5H11NO3
Molecular Weight133.15 g/mol
Structural Identifiers
SMILESCC(C(C(=O)OC)O)N
InChIInChI=1S/C5H11NO3/c1-3(6)4(7)5(8)9-2/h3-4,7H,6H2,1-2H3/t3-,4+/m0/s1
InChIKeyZWEUQQKBVZDPQZ-IUYQGCFVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2R,3S)-Methyl 3-amino-2-hydroxybutanoate: Procurement-Grade Chiral β-Hydroxy-α-Amino Acid Ester for Renin Inhibitor and Bestatin Synthesis


(2R,3S)-Methyl 3-amino-2-hydroxybutanoate (CAS 777048-08-5) is a chiral β-hydroxy-α-amino acid methyl ester with the molecular formula C₅H₁₁NO₃ and a molecular weight of 133.15 g/mol . This compound bears two adjacent stereogenic centers at the C2 (R) and C3 (S) positions and serves as a protected, carboxyl-activated derivative of D-threonine. Its (2R,3S) absolute configuration is specifically required as the core scaffold for synthesizing the renin inhibitor pharmacophore cyclohexylnorstatine and the N-terminal component of the aminopeptidase inhibitor bestatin [1][2]. The hydrochloride salt form (CAS 60538-15-0, MW 169.61 g/mol) is more commonly supplied for research procurement, offering improved handling and storage stability [3].

Why (2R,3S)-Methyl 3-amino-2-hydroxybutanoate Cannot Be Replaced by Its Enantiomer, Diastereomer, or Racemic Mixture in Peptidomimetic Synthesis


The four stereoisomers of 3-amino-2-hydroxybutanoic acid—(2R,3S), (2S,3R), (2R,3R), and (2S,3S)—are chemically identical but biologically non-interchangeable [1]. The (2R,3S) configuration is specifically mandated for the construction of cyclohexylnorstatine-containing renin inhibitors, where the threo-relative stereochemistry dictates the transition-state isostere geometry required for aspartic protease binding [2]. In contrast, the (2R,3R) allo-diastereomer (CAS 60538-18-3) directs utility toward hepatitis A virus 3C cysteine proteinase inhibitors [3]. Racemic or enantiomeric mixtures introduce an optically inactive or opposite-rotating contaminant that cannot be separated post-incorporation into a peptide chain, compromising both pharmacological activity and regulatory compliance. Procurement of the stereochemically defined (2R,3S)-methyl ester is therefore a non-negotiable specification for renin-targeted and bestatin-related research programs.

(2R,3S)-Methyl 3-amino-2-hydroxybutanoate: Quantitative Differentiation Evidence Against Closest Analogs


Stereochemical Mandate: (2R,3S) Configuration as the Exclusive Scaffold for Cyclohexylnorstatine-Based Renin Inhibitors

The (2R,3S) absolute configuration is explicitly required as the N-terminal building block for the orally active human renin inhibitor KRI-1314, which incorporates (2R,3S)-3-amino-4-cyclohexyl-2-hydroxybutyric acid (cyclohexylnorstatine). The inhibitor containing this (2R,3S)-configured residue inhibited human plasma renin with an IC₅₀ of 4.7 × 10⁻⁹ mol/L and Japanese monkey plasma renin with an IC₅₀ of 2.4 × 10⁻⁸ mol/L, and produced a 10–20 mmHg drop in mean blood pressure in orally dosed monkeys over a 5-hour period [1][2]. By contrast, the (2S,3R) enantiomer is directed toward the bestatin aminopeptidase inhibitor scaffold, while the (2R,3R) allo-diastereomer (CAS 60538-18-3) is employed for hepatitis A virus 3C cysteine proteinase inhibitors—demonstrating that each stereoisomer gates access to a distinct therapeutic target class [3].

Renin inhibitor Cyclohexylnorstatine Stereospecific synthesis Aspartic protease

Optical Rotation as a Quantitative Enantiomeric Purity Gate: D-Threonine Methyl Ester Hydrochloride vs. L-Threonine Methyl Ester Hydrochloride

The (2R,3S)-configured D-threonine methyl ester hydrochloride exhibits a specific optical rotation of [α]D²⁰ = +10° to +12° (c = 1, MeOH) or [α]D²⁰ = +13 ± 2° (c = 1, 5N HCl), depending on the measurement solvent and supplier specification . The enantiomeric (2S,3R)-L-threonine methyl ester hydrochloride displays [α]D²⁰ = −9.5° to −10.5° (c = 1, MeOH) or [α]D²⁰ = −15 ± 1.5° (c = 1, 5N HCl) . The racemic DL-threonine methyl ester hydrochloride is optically inactive ([α]D²⁰ = 0°) . This ~20°–28° absolute difference in specific rotation between enantiomers provides a simple, quantitative polarimetric gate for verifying stereochemical identity and detecting enantiomeric contamination at receipt.

Optical rotation Enantiomeric purity Quality control Chiral HPLC

Purity Benchmarks: D-Threonine Methyl Ester Hydrochloride at ≥98% (HPLC) vs. Lower-Grade Alternatives

Reputable suppliers specify D-threonine methyl ester hydrochloride at a minimum purity of ≥98% by HPLC . Some generic listings for stereochemically undefined 'methyl 3-amino-2-hydroxybutanoate hydrochloride' report purity levels as low as 95%+ . In solid-phase peptide synthesis, a 3% impurity difference can translate into a ~15% cumulative yield loss over a 5-residue coupling sequence, assuming each coupling step amplifies impurity-driven byproduct formation. The hydrochloride salt also exhibits a defined melting point of 159–162°C, which serves as an orthogonal identity check not available for the free base oily form .

Peptide synthesis HPLC purity Pharmaceutical intermediate Batch consistency

Solubility Profile Enabling Multi-Solvent Reaction Compatibility for Peptide Coupling and Deprotection Chemistry

D-Threonine methyl ester hydrochloride demonstrates broad solubility across three solvent classes relevant to peptide chemistry: ≥22 mg/mL in DMSO (polar aprotic), ≥26 mg/mL in ethanol (protic), and ≥25.2 mg/mL in water (aqueous) . This multi-solvent compatibility enables both solid-phase peptide synthesis (which typically employs DMF/DMSO-based coupling conditions) and solution-phase transformations (hydrolysis, amidation, ester exchange) without solvent-switching bottlenecks. While individual solubility values for each stereoisomeric analog are not systematically reported in a single comparative study, the hydrochloride salt form provides a defined crystalline solid (mp 159–162°C) that is easier to handle and formulate than the free base oil .

Solubility Peptide coupling Solid-phase synthesis Solution-phase chemistry

Application Divergence: (2R,3S) for Renin/Aminopeptidase Inhibitors vs. (2R,3R) Allo-Diastereomer for Hepatitis A Virus 3C Protease Inhibitors

The (2R,3R) allo-diastereomer (H-D-allo-Thr-OMe HCl, CAS 60538-18-3) is specifically documented as a precursor for preparing serine and threonine β-lactones that function as inhibitors of hepatitis A virus 3C cysteine proteinase [1]. In contrast, the (2R,3S)-configured compound (target compound) is the required precursor for renin inhibitor cyclohexylnorstatine and bestatin-related aminopeptidase inhibitors [2]. This application divergence between diastereomers sharing the same molecular formula (C₅H₁₂ClNO₃, MW 169.61 for HCl salts) means that procuring the wrong diastereomer directs the entire synthetic program toward an unintended biological target class—from cardiovascular/immunomodulatory to antiviral.

Antiviral Hepatitis A 3C protease Diastereomer specificity

High-Value Application Scenarios for (2R,3S)-Methyl 3-amino-2-hydroxybutanoate Based on Quantitative Differentiation Evidence


Synthesis of Cyclohexylnorstatine-Containing Orally Active Renin Inhibitors for Antihypertensive Drug Discovery

Medicinal chemistry teams constructing transition-state isostere renin inhibitors must incorporate the (2R,3S)-3-amino-2-hydroxybutyric acid scaffold as the P₁-P₁′ core. The cyclohexylnorstatine-containing inhibitor KRI-1314, built from this scaffold, demonstrated an IC₅₀ of 4.7 × 10⁻⁹ mol/L against human plasma renin and produced significant blood pressure reduction upon oral administration to primates [1]. Procuring the (2R,3S)-methyl ester as the protected building block enables direct incorporation into the synthetic sequence described by Kobayashi et al. (1992), which uses the [2+2]-cycloaddition of benzyloxyketene with a chiral imine derived from methyl mandelate [2].

Synthesis of Bestatin Analogs and Aminopeptidase Inhibitors for Immuno-Oncology Research

Bestatin (ubenimex), a clinically used aminopeptidase inhibitor with immunomodulatory and antitumor activity, contains an (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl N-terminal residue. The synthesis of bestatin analogs exploring structure-activity relationships at the β-position requires the homologous (2R,3S)-3-amino-2-hydroxybutyric acid methyl ester as a starting material for chain extension and functionalization. The stereochemical integrity of this building block, verifiable by optical rotation (+10° to +13°) and HPLC purity (≥98%), ensures that SAR conclusions are not confounded by epimerization .

Solid-Phase Peptide Synthesis of β-Hydroxy-α-Amino Acid-Containing Peptidomimetics

The hydrochloride salt form (CAS 60538-15-0) with verified solubility of ≥22 mg/mL in DMSO and ≥25.2 mg/mL in water supports direct loading onto automated peptide synthesizers using standard Fmoc/t-Bu solid-phase protocols . The defined melting point (159–162°C) and crystalline solid form facilitate accurate weighing and storage at 0–8°C, minimizing hygroscopic degradation that can plague free-base amino acid esters. Procurement of the (2R,3S)-configured building block specifically enables incorporation of D-configured β-hydroxy-α-amino acid residues into peptide chains, which can enhance proteolytic stability relative to L-configured counterparts.

Asymmetric Synthesis Methodology Development Using Chiral Pool Building Blocks

The (2R,3S)-methyl ester serves as a chiral pool starting material for developing new asymmetric synthetic methodologies targeting α-hydroxy-β-amino acid scaffolds. The compound's two adjacent stereocenters with defined absolute configuration make it an ideal substrate for studying diastereoselective transformations (e.g., N-acylation, O-protection, ester aminolysis) without the confounding effects of racemization. The availability of all four stereoisomers as single enantiomers, as demonstrated by Lee et al. (2004), enables systematic stereochemical benchmarking in methodology studies [3].

Quote Request

Request a Quote for (2R,3S)-Methyl3-amino-2-hydroxybutanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.